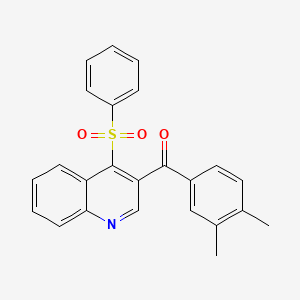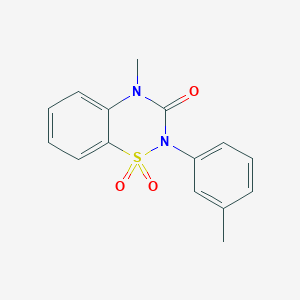
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline (4-BS-3-DMBQ) is an organic compound of the quinoline family that has seen increasing use in scientific research. It is a versatile compound that can be used for a variety of applications, including as a catalyst for organic synthesis, as a ligand for metal complexes, and as a fluorescent dye for biochemical and physiological studies. In
Scientific Research Applications
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline has a wide range of applications in scientific research. It has been used as a catalyst for organic synthesis, as a ligand for metal complexes, and as a fluorescent dye for biochemical and physiological studies. It has also been used in the synthesis of other organic compounds, such as 3-aminobenzenesulfonamide and 4-aminobenzenesulfonamide.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This enables the compound to act as a catalyst for organic synthesis, as well as a ligand for metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline are not yet fully understood. However, it has been shown to have a variety of effects on cells, including an increase in cell proliferation and a decrease in cell death. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline has a number of advantages for lab experiments. It is relatively easy to synthesize, and can be easily scaled up for larger quantities of the compound. Additionally, the compound is relatively stable, and can be stored for long periods of time without degrading. However, the compound is not water-soluble, and must be dissolved in an organic solvent before use.
Future Directions
The potential future directions for 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline are numerous. Further research is needed to understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, the compound could be used in the development of new drugs and therapies, as well as in the synthesis of other organic compounds. Finally, the compound could be used as a fluorescent dye for a variety of applications, such as imaging and sensing.
Synthesis Methods
The synthesis of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline involves a multi-step process. The starting material is 4-benzenesulfonamide, which is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base, such as sodium carbonate, to form the quinoline compound. This reaction is followed by the condensation of the quinoline with the sulfonamide to form 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline. This synthesis method is relatively straightforward and can be easily scaled up for larger quantities of the compound.
properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c1-16-12-13-18(14-17(16)2)23(26)21-15-25-22-11-7-6-10-20(22)24(21)29(27,28)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCLBILNOXHWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)-3-(3,4-dimethylbenzoyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)
![[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507293.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507320.png)
![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507331.png)
![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)
![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)



![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)